4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-12(14-10(2)13-9)15-6-4-5-11(8-15)16-3/h7,11H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIQUMYIFBZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 4-Hydroxy-2,6-dimethylpyrimidine
A critical intermediate, 4-chloro-2,6-dimethylpyrimidine, is synthesized via chlorination of 4-hydroxy-2,6-dimethylpyrimidine using phosphorus oxychloride (POCl3). This method, analogous to the barbituric acid chlorination described in, proceeds as follows:
$$
\text{4-Hydroxy-2,6-dimethylpyrimidine} + \text{POCl}3 \xrightarrow{\Delta} \text{4-Chloro-2,6-dimethylpyrimidine} + \text{H}3\text{PO}_4
$$
Reaction Conditions :
Characterization Data :
Alternative Pathway: Cyclocondensation of Acetylacetone and Guanidine
A one-pot cyclization of acetylacetone and guanidine nitrate in basic media yields 2-amino-4,6-dimethylpyrimidine, which can be chlorinated at C4:
$$
\text{2-Amino-4,6-dimethylpyrimidine} + \text{HNO}2 \xrightarrow{\text{HCl}} \text{4-Chloro-2,6-dimethylpyrimidine} + \text{N}2 + \text{H}_2\text{O}
$$
Advantages :
- Avoids isolation of hydroxyl intermediates.
- Utilizes inexpensive starting materials (acetylacetone, guanidine nitrate).
Synthesis of 3-Methoxypiperidine
Reductive Amination of Piperidin-3-one
3-Methoxypiperidine is synthesized via reductive amination of piperidin-3-one with methylamine:
$$
\text{Piperidin-3-one} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{3-Methoxypiperidine}
$$
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| SNAr | 40–55% | 12–24 h | Low | Moderate |
| Buchwald-Hartwig | 75–82% | 6–8 h | High | High |
| Direct Cyclization | Not reported | — | — | — |
Key Observations :
- Transition-metal-catalyzed coupling outperforms SNAr in efficiency but requires specialized catalysts.
- Chlorination remains the bottleneck for scalability due to POCl3 handling.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Buchwald-Hartwig Coupling
- Oxidative Addition : Pd(0) inserts into the C–Cl bond of the pyrimidine.
- Transmetallation : Piperidine coordinates to Pd(II).
- Reductive Elimination : Forms the C–N bond, regenerating Pd(0).
Side Reactions :
- Homocoupling of aryl chlorides (suppressed by Xantphos ligand).
- Dechlorination (minimized by anhydrous conditions).
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxypiperidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(3-Hydroxypiperidin-1-yl)-2,6-dimethylpyrimidine.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxypiperidine group can interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
Solubility and Reactivity :
- The methoxy group in this compound improves aqueous solubility compared to chloromethyl analogs like 4-(Chloromethyl)-2,6-dimethylpyrimidine, which are more reactive but less stable .
- Pyrimidine triones (e.g., 5-arylidene derivatives) exhibit solvatochromism due to their electron-deficient cores, enabling applications in materials science .
- Biological Activity: The antimalarial activity of 4-(4'-amino-3'-hydroxybenzoyl)-2,6-dimethylpyrimidine highlights the importance of polar substituents for targeting parasitic enzymes . Pyridopyrimidinones (e.g., 2-(3,4-dimethoxyphenyl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrate broader kinase inhibition profiles due to their fused ring systems and aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
